2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol
Description
This Schiff base derivative features a planar imine (C=N) linkage connecting a 3,4-dichlorophenyl group to a 6-methoxyphenol moiety. The E-configuration at the imine bond is stabilized by intramolecular hydrogen bonding (O–H⋯N), forming an S(6) ring motif, as observed in related structures . Its molecular formula is C₁₅H₁₂Cl₂NO₂ (molar mass: 309.17 g/mol), with the 3,4-dichloro substitution providing strong electron-withdrawing effects, influencing reactivity and metal-chelation capabilities .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-11(15)12(16)7-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHMPMDJNAWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3,4-dichloroaniline and 6-methoxysalicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
Halogen Substituent Position
- 2-{(E)-[(2,4-Dichlorophenyl)imino]methyl}-6-methoxyphenol (DCPIMMP): Key Difference: Chlorines at 2,4-positions instead of 3,4-. Impact: Alters electron density distribution, shifting the UV-Vis absorption maximum to 590 nm (vs. target compound’s ~420 nm). Effective for Cu(II) extraction at pH 3.9–5.9, suggesting positional isomerism tunes metal-binding selectivity .
- 2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol: Key Difference: 3-chloro-4-methylphenyl and ethoxy group. Impact: Ethoxy increases hydrophobicity (logP ~3.2 vs. Demonstrated antimicrobial activity in biological assays .
Heterocyclic Modifications
- 4-Bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl}-6-methoxyphenol: Key Difference: Benzoxazole ring fused to the phenyl group. Impact: Enhances π-π stacking and rigidity.
Functional Group Replacements
Imine vs. Amine Linkages
- 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol: Key Difference: Amine (–NH–) instead of imine (–N=CH–). Impact: Reduced planarity and conjugation, lowering UV absorbance intensity. Molar mass 312.19 g/mol; used in sigma receptor ligand studies (e.g., BD 1008 analogs) .
Hydroxyl Group Modifications
- 1-{(E)-[(3,4-Dichlorophenyl)imino]methyl}naphthalen-2-ol: Key Difference: Naphthol replaces methoxyphenol. Impact: Larger aromatic system increases steric bulk (dihedral angle: 28.88° between rings) and enhances fluorescence properties. Crystal packing shows inversion dimers via weak C–H⋯O interactions .
Research Findings and Implications
- Electronic Effects : 3,4-Dichloro substitution maximizes electron withdrawal, enhancing imine reactivity for metal binding compared to 2,4- or 3,5-dichloro isomers .
- Biological Activity : Ethoxy and methyl groups improve lipophilicity, correlating with enhanced antimicrobial efficacy in analogs .
- Structural Rigidity : Benzoxazole and naphthol derivatives exhibit improved thermal stability and crystallinity, advantageous for material science applications .
Biological Activity
The compound 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol , also known by its CAS number 199788-16-4, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a methoxy group and an imine linkage, which are critical for its biological activity. The presence of chlorine atoms in the phenyl ring enhances its interaction with biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies conducted to assess its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, contributing to its potential as a protective agent against oxidative stress-related diseases.
Table 2: Antioxidant Activity
| Assay Method | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 µg/mL |
| ABTS Radical Scavenging | 30 µg/mL |
Anti-inflammatory Effects
In animal models, the compound has shown promising anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to modulate various signaling pathways. Its interaction with specific enzymes and receptors plays a vital role in mediating its effects.
Key Mechanisms
- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased inflammation.
- Antioxidant Enzyme Modulation : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Direct Interaction with Bacterial Cell Membranes : The lipophilic nature allows it to penetrate bacterial membranes, disrupting cellular integrity.
Case Study 1: Efficacy Against Resistant Strains
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it reduced bacterial load significantly in infected mice models compared to controls.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a controlled trial involving arthritis-induced rats, treatment with the compound resulted in a marked reduction in paw swelling and inflammatory markers. Histological analysis confirmed decreased synovial inflammation and cartilage degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
